molecular formula C8H9F2NO B13916622 1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol

1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol

Cat. No.: B13916622
M. Wt: 173.16 g/mol
InChI Key: NITLUNFLKUGZRC-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H9F2NO It features a pyridine ring substituted with a difluoromethyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol typically involves the difluoromethylation of a pyridine derivative. One common method is the reaction of 2-(difluoromethyl)pyridine with an appropriate ethan-1-ol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H9F2NO/c1-5(12)6-3-2-4-11-7(6)8(9)10/h2-5,8,12H,1H3

InChI Key

NITLUNFLKUGZRC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC=C1)C(F)F)O

Origin of Product

United States

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